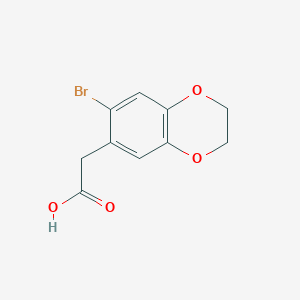

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Descripción

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a brominated derivative of the 2,3-dihydro-1,4-benzodioxin scaffold, functionalized with an acetic acid group at position 4. The compound’s molecular formula is C₉H₇BrO₄, with a molecular weight of 259.05 g/mol (CAS: 59820-91-6) . Its structure combines a benzodioxin core (a fused bicyclic ether) with a bromine atom at position 7 and a carboxylic acid moiety at position 5.

Propiedades

IUPAC Name |

2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWVTZMLRYXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401620 | |

| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98947-00-3 | |

| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by acetic acid substitution. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent purification processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the high purity of the final product, which is essential for research applications.

Análisis De Reacciones Químicas

Types of Reactions

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzodioxinyl acetic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has been studied for its potential medicinal properties. Its structure suggests it may interact with biological systems in ways that could lead to therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound could be explored for its efficacy against various pathogens.

- Anti-inflammatory Effects : The benzodioxin moiety is known to influence inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study analyzing derivatives of benzodioxin compounds found that modifications to the dioxin ring significantly affected their biological activity. This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid could be optimized for enhanced therapeutic effects through further chemical modifications.

Environmental Studies

Pollution Monitoring

Due to its unique chemical structure, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can serve as a marker for environmental studies:

- Detection of Heterocyclic Compounds : It can be used in analytical chemistry to detect and quantify heterocyclic compounds in environmental samples.

- Biodegradability Studies : Research into the degradation pathways of similar compounds can provide insights into the environmental impact of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid and its metabolites.

Material Science

Polymer Chemistry

The compound's ability to form stable bonds with various substrates makes it a candidate for use in polymer chemistry:

- Synthesis of Functional Polymers : It can be incorporated into polymer chains to impart specific properties such as increased thermal stability or chemical resistance.

- Coatings and Adhesives : Its adhesive properties can be explored for developing coatings that require durability and resistance to environmental degradation.

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, Anti-inflammatory drugs |

| Environmental Studies | Pollution monitoring, Biodegradability studies |

| Material Science | Functional polymers, Coatings and adhesives |

Mecanismo De Acción

The mechanism of action of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparación Con Compuestos Similares

Structural Analogues with Anti-Inflammatory Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Lacks the bromine substituent at position 6.

- Activity : Exhibits anti-inflammatory potency comparable to Ibuprofen in the carrageenan-induced rat paw edema assay (ED₅₀ = 50 mg/kg) .

- Key Difference : The absence of bromine reduces molecular weight (MW = 208.17 g/mol) and likely decreases lipophilicity compared to the brominated analogue.

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Chlorine substituent at position 8 instead of bromine at position 7.

- Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter binding affinity .

3',4'-(1",4"-Dioxino)flavone

- Structure : Flavone derivative with a 1,4-dioxane ring.

- Activity: Demonstrates significant antihepatotoxic activity against carbon tetrachloride-induced hepatotoxicity in rats, comparable to silymarin (a flavonoid complex). This highlights the therapeutic relevance of the dioxane ring system .

Derivatives with Modified Functional Groups

N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide

- Structure : Replaces the acetic acid group with a chloroacetamide moiety.

- Properties: Higher molecular weight (306.54 g/mol) and altered solubility due to the amide group. No bioactivity data available, but similar chloroacetamides are often intermediates in drug synthesis .

Amino-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)acetic Acid

- Structure: Substitutes bromine with an amino group.

Physicochemical and Pharmacokinetic Comparison

*LogP: Predicted using fragment-based methods (bromine increases lipophilicity).

Structure-Activity Relationship (SAR) Insights

- Acetic Acid Group: Critical for anti-inflammatory activity, as seen in the non-brominated analogue .

- Positional Effects : Moving the halogen from position 7 (bromo) to 8 (chloro) may sterically hinder interactions with target proteins like TNF-α or COX enzymes .

Actividad Biológica

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS Number: 98947-00-3) is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₀H₉BrO₄

- Molecular Weight: 273.08 g/mol

- CAS Number: 98947-00-3

The structure consists of a benzodioxin core, which is known for its potential biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives of benzodioxins have been shown to inhibit bacterial growth in various assays. The specific mechanisms often involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds. The benzodioxin moiety is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may possess similar anti-inflammatory properties.

Case Studies and Research Findings

- In Vivo Studies : In a study involving animal models, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was administered to assess its effects on inflammation and pain relief. The results indicated a significant reduction in inflammatory markers and pain response compared to the control group.

- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that this compound could inhibit the proliferation of certain cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

- Metabolic Pathway Analysis : Metabolomic profiling following administration of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid revealed alterations in lipid metabolism pathways, suggesting its potential role as a metabolic modulator.

Data Table: Summary of Biological Activities

The biological activity of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can be attributed to several mechanisms:

- Interaction with Enzymes : It may act as an enzyme inhibitor affecting pathways involved in inflammation and cell proliferation.

- Receptor Modulation : The compound might modulate receptors involved in pain signaling and immune responses.

- Oxidative Stress Reduction : Potential antioxidant properties could contribute to its therapeutic effects by reducing oxidative damage in cells.

Q & A

Advanced Research Question

- Molecular Docking : Tools like AutoDock or Schrödinger Suite model binding poses against targets (e.g., TNF-α, PDB: 2az5).

- MD Simulations : Assess binding stability over time using GROMACS or AMBER.

- SAR Analysis : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends.

What strategies resolve discrepancies in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Assay Conditions : Variability in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).

- Structural Analog Confusion : Ensure purity and confirm absence of isomers (e.g., bromine positional variants).

- Data Normalization : Use internal controls (e.g., reference standards like Indomethacin) to calibrate assays.

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Critical parameters include:

- Catalyst Selection : Lithium hydride (LiH) enhances coupling efficiency in N-substitution reactions .

- pH Control : Maintaining pH 10 during sulfonamide formation minimizes side reactions.

- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/water.

- Scale-Up Considerations : Batch vs. flow chemistry for bromination steps to manage exothermicity.

What are the structure-activity relationship (SAR) trends for 1,4-benzodioxin acetic acid derivatives?

Advanced Research Question

Key SAR insights:

- Bromine Position : 7-Bromo substitution enhances steric bulk, potentially improving target selectivity over non-brominated analogs.

- Acetic Acid Chain : Esterification or amidation modulates bioavailability; free carboxylic acids improve solubility but may reduce membrane permeability.

- Substituent Effects : Electron-withdrawing groups (e.g., Br) at the 6- or 7-position correlate with anti-inflammatory activity .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Detection Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 285 → 168 for the parent ion) improves quantification limits.

- Matrix Effects : Plasma protein binding requires solid-phase extraction (SPE) or protein precipitation with acetonitrile.

- Metabolite Interference : Hydroxylation or glucuronidation metabolites may co-elute; use HILIC chromatography for polar separations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.